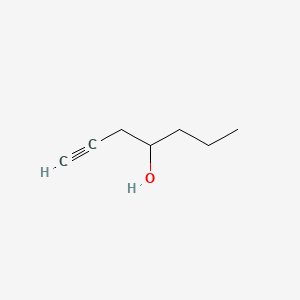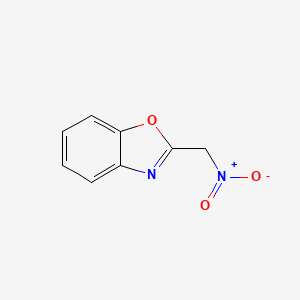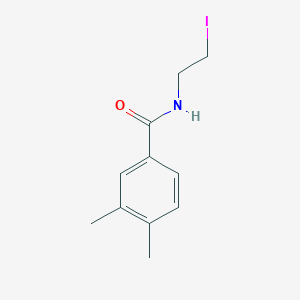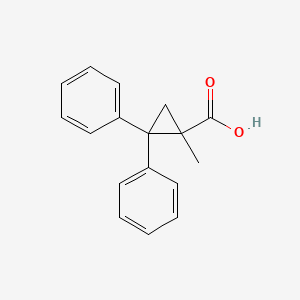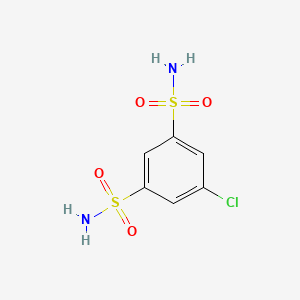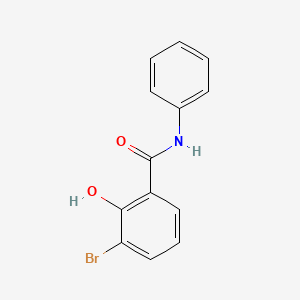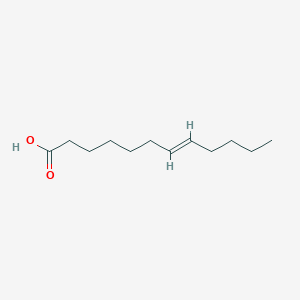
7-Dodecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Dodecenoic acid is an unsaturated fatty acid with the molecular formula C12H22O2 It is characterized by the presence of a double bond at the seventh carbon atom in the dodecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecenoic acid can be achieved through several methods. One common approach involves the hydroperoxide lyase-catalyzed splitting of 13S-hydroperoxyoctadecadienoic acid, resulting in the formation of 12-oxo-9(Z)-dodecenoic acid . This process can be optimized by using recombinant enzymes expressed in Escherichia coli, which enhances the catalytic activity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzyme cascade reactions starting from vegetable oils. For example, a one-pot enzyme cascade can be developed using Pseudomonas fluorescens lipase, Glycine max lipoxygenase, and hydroperoxide lyase from Carica papaya. This method yields 12-oxo-9(Z)-dodecenoic acid, which can be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-Dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of dodecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Dodecanoic acid.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
7-Dodecenoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of bio-based polymers and other specialty chemicals.
Biology: It is involved in the biosynthesis of pheromones in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 7-Dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to participate in the biosynthesis of pheromones and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid (Lauric acid): A saturated fatty acid with similar chain length but lacking the double bond.
cis-5-Dodecenoic acid: An unsaturated fatty acid with a double bond at the fifth carbon atom.
Uniqueness
7-Dodecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its saturated counterpart, dodecanoic acid, or other unsaturated fatty acids with different double bond positions.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(E)-dodec-7-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+ |
InChI-Schlüssel |
MZNHSVOKYCWLPQ-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C=C/CCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



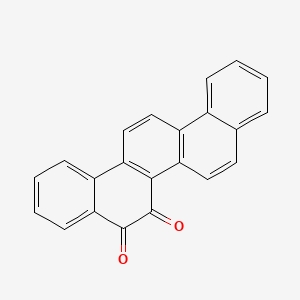
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
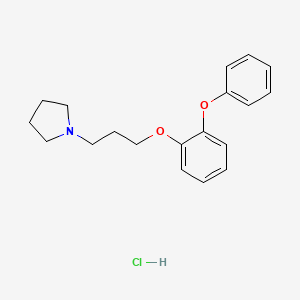
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
